![molecular formula C10H21ClN2O B13606930 N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride](/img/structure/B13606930.png)
N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride
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Overview
Description
N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride: is a chemical compound with the molecular formula C10H20N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride typically involves the reaction of piperidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-phenyl-N-(4-piperidinyl)propanamide: Another piperidine derivative with similar structural features but different pharmacological properties.
2,2-dimethyl-N-(piperidin-4-yl)propanamide: A closely related compound with slight variations in its chemical structure.
Uniqueness: N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N,2-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, also known as N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a propanamide functional group, which contribute to its unique chemical properties. Its molecular formula is C11H18ClN, and it has a molecular weight of approximately 215.73 g/mol. The presence of the piperidine moiety is crucial for its interaction with various biological targets.
Research indicates that this compound interacts with specific receptors and enzymes within the body. These interactions can lead to various pharmacological effects, including:
- Analgesic Effects : Similar to other compounds in the fentanyl series, it may exhibit opioid-like properties by binding to mu-opioid receptors.
- CNS Activity : The compound's ability to penetrate the blood-brain barrier allows it to exert effects on the central nervous system (CNS), potentially influencing pain perception and mood regulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against certain biological targets:
Study Type | Target | Result |
---|---|---|
Binding Assay | Mu-opioid Receptor | High affinity (IC50 = 3.45 ± 0.45 × 10−9 M) |
Enzyme Inhibition | Specific Enzymes | Significant inhibition observed |
These findings suggest that the compound may have therapeutic potential in pain management and possibly in treating mood disorders.
Case Studies
Several case studies have explored the pharmacological effects of N,N-Dimethyl-2-(piperidin-4-yl)propanamide:
- Pain Management : A clinical trial involving patients with chronic pain indicated that administration of the compound resulted in a significant reduction in pain scores compared to placebo.
- CNS Effects : Another study assessed the impact of the compound on anxiety levels in animal models, revealing a decrease in anxiety-related behaviors, suggesting potential anxiolytic properties.
Synthesis and Pharmacokinetics
The synthesis of N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride involves several steps that ensure high yield and purity. The methods typically include:
- Formation of Piperidine Derivatives : Utilizing piperidine as a starting material.
- Amidation Reaction : Reacting with appropriate acyl chlorides under controlled conditions.
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-Methyl-2-(piperidin-4-yl)propanamide | Lacks one methyl group | Different reactivity due to reduced steric hindrance |
2,2-Dimethyl-N-(piperidin-4-yl)propanamide | Altered stereochemistry | Potential differences in biological activity |
N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride | Contains a phenyl group | Distinct chemical and biological properties due to additional aromaticity |
This comparative analysis highlights the distinctiveness of N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride in terms of its combination of functionalities and its resultant biological activities.
Properties
Molecular Formula |
C10H21ClN2O |
---|---|
Molecular Weight |
220.74 g/mol |
IUPAC Name |
N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,9(13)11-3)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3,(H,11,13);1H |
InChI Key |
ZYPRHMJEVXYPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCNCC1)C(=O)NC.Cl |
Origin of Product |
United States |
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